2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole mechanism of action in vitro
2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole mechanism of action in vitro
An In-Depth Technical Guide on the Putative In Vitro Mechanism of Action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole
Introduction
The compound 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole represents a novel chemical entity that marries two pharmacologically significant scaffolds: benzoxazole and 3,4-dihydroisoquinoline. While this specific molecule is not extensively characterized in the public domain, its constituent parts have a rich history in medicinal chemistry, suggesting a broad potential for biological activity.[1][2] Benzoxazole derivatives are known for their wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, dihydroisoquinoline alkaloids and their synthetic analogs exhibit diverse activities, such as enzyme inhibition and neuroprotective effects.[6][7]
This guide provides a comprehensive exploration of the potential in vitro mechanisms of action for 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole. By dissecting the known biological roles of its core components, we can construct a logical framework for its investigation and guide future research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed methodologies for in vitro evaluation.
Part 1: Postulated Anticancer Mechanisms of Action
The benzoxazole nucleus is a common feature in many anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival.[8] One of the most promising areas of investigation for a novel benzoxazole-containing compound is its potential as a kinase inhibitor.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the c-Met kinase.[9] The c-Met pathway is crucial for cell motility, invasion, and proliferation, and its dysregulation is implicated in numerous cancers.
A plausible mechanism for 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole is the competitive inhibition of ATP binding to the kinase domain of an RTK like c-Met, thereby blocking downstream signaling.
Diagram 1: Postulated RTK Inhibition Pathway
Caption: Postulated inhibition of an RTK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (c-Met Example)
This protocol outlines a typical luminescence-based assay to determine the IC50 value of the test compound against a specific kinase.
Objective: To quantify the inhibitory effect of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multimode plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.
-
Enzyme Addition: Add 10 µL of the c-Met kinase and substrate solution to each well.
-
Initiation of Reaction: Add 10 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Signal Measurement: Incubate for a further 10 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.[10]
Objective: To determine the effect of the test compound on the viability of a cancer cell line (e.g., EBC-1, which has high c-Met expression).[9]
Materials:
-
EBC-1 human lung cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed EBC-1 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Hypothetical Anticancer Activity | IC50 Value (µM) |
| c-Met Kinase Inhibition | 1.5 |
| EBC-1 Cell Proliferation | 5.2 |
Part 2: Potential Antimicrobial Mechanism of Action
Benzoxazole and dihydroisoquinoline scaffolds are present in many compounds with antibacterial and antifungal properties.[5][11][12] A likely mechanism of action is the disruption of essential bacterial processes.
Inhibition of Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. The planar, heterocyclic nature of the benzoxazole moiety could facilitate intercalation with DNA or binding to the enzyme itself.[12]
Diagram 2: Workflow for Antimicrobial Screening
Caption: A streamlined workflow for in vitro antimicrobial evaluation.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][13]
Objective: To determine the MIC of the test compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
| Hypothetical Antimicrobial Activity | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Part 3: Potential Anti-Inflammatory and Antioxidant Mechanisms
Both benzoxazole and dihydroisoquinoline derivatives have been reported to possess anti-inflammatory and antioxidant properties.[7][14] These activities are often linked to the inhibition of inflammatory enzymes and the scavenging of free radicals.
Inhibition of Cyclooxygenase (COX) Enzymes
Certain benzoxazole derivatives are known to inhibit COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.[14]
Free-Radical Scavenging Activity
The dihydroisoquinoline moiety has been associated with free-radical scavenging capabilities, which can mitigate oxidative stress, a component of many inflammatory diseases.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward assay to evaluate the antioxidant potential of a compound.[15]
Objective: To measure the ability of the test compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compound in methanol
-
Ascorbic acid (positive control)
-
Methanol (blank)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound solution.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The scavenging activity is calculated as a percentage reduction in DPPH absorbance. Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
| Hypothetical Antioxidant Activity | EC50 (µM) |
| DPPH Scavenging | 25 |
Conclusion
The chimeric structure of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole offers a compelling starting point for a multifaceted drug discovery program. Based on the extensive literature on its constituent benzoxazole and dihydroisoquinoline scaffolds, this compound is hypothesized to exhibit a range of in vitro activities, including anticancer, antimicrobial, and anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these potential mechanisms of action. Further investigation into specific molecular targets through techniques such as thermal shift assays, surface plasmon resonance, and molecular docking will be crucial in elucidating the precise biological role of this novel compound.
References
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]
-
PubMed. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
ResearchGate. (2021). Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. [Link]
-
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. [Link]
-
National Institutes of Health. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
MDPI. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. [Link]
-
MDPI. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. [Link]
-
MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]
-
RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
-
PubMed. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity [mdpi.com]
- 8. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. ijpsr.com [ijpsr.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
